N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide derivatives have been evaluated for antitumor activity. Research involving benzothiazole derivatives indicates significant potential in cancer treatment. Specifically, certain benzothiazole compounds exhibited considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Properties
These compounds also show promising results in terms of antioxidant and anti-inflammatory activities. Some derivatives have exhibited good antioxidant activity in various assays and possess excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antimicrobial Agents
The benzothiazole acetamide derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal species. Some of these compounds have shown potent antimicrobial properties (Incerti et al., 2017).
Agonistic Activity Against β3-Adrenergic Receptor
Research has been conducted on N-phenyl-(2-aminothiazol-4-yl)acetamides with a focus on their biological activities against human β3-, β2-, and β1-adrenergic receptors. These compounds have shown potential as drugs for obesity and type 2 diabetes treatment (Maruyama et al., 2012).
Enhancing Physical Performance
Benzothiazole derivatives have been studied for their effects on physical work capacity. Some of these substances enhanced physical performance in tests with mice, suggesting potential applications in developing drugs for physical performance enhancement (Цублова et al., 2015).
Receptor Antagonism
Benzothiazole-based compounds have been identified as selective adenosine A2B receptor antagonists, which is important for the development of drugs targeting this receptor (Firooznia et al., 2011).
Metabolic Stability Improvement
Studies involving 6,5-heterocycles like benzothiazole aim to improve metabolic stability, particularly in the context of dual inhibitors of PI3K/mTOR, which are important targets in cancer therapy (Stec et al., 2011).
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-23-14-10-8-13(9-11-14)12-17(22)20-19-21-18-15(24-4-2)6-5-7-16(18)25-19/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOKQRUZBMOUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.